molecular formula C12H14N2O4S B2833815 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid CAS No. 568553-40-2

3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid

Cat. No.: B2833815
CAS No.: 568553-40-2
M. Wt: 282.31
InChI Key: MYHMYWHHVFPELS-UHFFFAOYSA-N
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Description

3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid is a complex organic compound with a molecular formula of C12H14N2O4S and a molar mass of 282.32 g/mol . This compound features a unique structure that includes a cyclopenta[b]thiophene ring, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carbamoyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems to facilitate efficient synthesis .

Chemical Reactions Analysis

3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbamoyl groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl groups, where nucleophiles such as amines or alcohols replace the existing substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the amide bonds to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades .

Comparison with Similar Compounds

3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h1-5H2,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHMYWHHVFPELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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